Bis(2,5-dichlorophenyl)methanone
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Overview
Description
Bis(2,5-dichlorophenyl)methanone is an organic compound with the molecular formula C13H8Cl2O It is a type of aromatic ketone, characterized by the presence of two 2,5-dichlorophenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in bis(2,5-dichlorophenyl)methanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: Dichlorobenzoic acids.
Reduction: Bis(2,5-dichlorophenyl)methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Bis(2,5-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bis(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .
Comparison with Similar Compounds
- Bis(2,4-dichlorophenyl)methanone
- Bis(3,4-dichlorophenyl)methanone
- Bis(2,5-dichlorophenyl)ethanone
Comparison: Bis(2,5-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the aromatic rings. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a compound of particular interest in research .
Properties
CAS No. |
25187-09-1 |
---|---|
Molecular Formula |
C13H6Cl4O |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
bis(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6H |
InChI Key |
JCUMFZRCQYQYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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